4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Catalog No.
S823647
CAS No.
1516103-67-5
M.F
C6H4ClN3O
M. Wt
169.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

CAS Number

1516103-67-5

Product Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H

InChI Key

DDZKDZKZCGDKFI-UHFFFAOYSA-N

SMILES

C1=C(NC2=C1N=CN=C2Cl)O

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)O

Search for Precursor or Intermediate

Scientific databases such as PubChem and Espacenet can be helpful for finding information on precursor-product relationships between chemicals. These resources can be used to explore whether 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is listed as a precursor or intermediate for other molecules.

  • PubChem:
  • Espacenet:

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is a chemical compound characterized by its unique structure, which includes a pyrrolopyrimidine moiety. This compound is recognized for its potential as a purine analog, exhibiting significant biological activity, particularly in inhibiting bacterial growth. It primarily acts by binding to the enzyme DNA gyrase, which is crucial for bacterial DNA replication and repair. The molecular formula of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is C6H4ClN3O, with a molecular weight of approximately 169.57 g/mol .

There is no current information available on the mechanism of action of compound X.

  • Due to the lack of specific information, it is important to consider the potential hazards associated with similar compounds.
    • Chlorinated compounds can sometimes exhibit irritant or corrosive properties.
    • Heterocyclic compounds can have varying toxicity profiles depending on their structure [].
Typical of heterocyclic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles under suitable conditions.
  • Hydroxylation: The hydroxyl group at the 6-position can participate in further reactions, leading to derivatives that may exhibit enhanced biological activity.
  • Condensation Reactions: This compound can react with other electrophiles to form more complex structures.

These reactions are essential for synthesizing derivatives with tailored biological properties.

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and the pathogen responsible for tuberculosis, Mycobacterium tuberculosis. Its mechanism of action involves binding to DNA gyrase, thereby inhibiting bacterial DNA synthesis and leading to cell death. Additionally, it has shown potential in antitumor applications due to its ability to interfere with cellular processes in cancer cells .

The synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol can be achieved through several methods:

  • From 1,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one:
    • Chlorination followed by hydroxylation.
    • Reaction conditions typically involve the use of phosphorus oxychloride and controlled temperatures.
  • Via Multi-step Synthesis:
    • Starting from simpler pyrimidine derivatives.
    • Involves cyclization and subsequent chlorination/hydroxylation steps.

These methods allow for the production of the compound with varying degrees of purity and yield depending on the reaction conditions employed .

The applications of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol are diverse and include:

  • Antibacterial Agents: Used in developing new antibiotics targeting resistant bacterial strains.
  • Antitumor Compounds: Investigated for potential use in cancer therapies due to their ability to disrupt cellular processes.
  • Research Reagents: Employed in biochemical studies related to nucleic acid metabolism and enzyme inhibition mechanisms.

Its unique properties make it a valuable candidate in pharmaceutical research and development .

Interaction studies involving 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol focus on its binding affinity to various enzymes and receptors. Key findings include:

  • Binding to DNA Gyrase: Detailed studies show that this compound effectively inhibits the activity of DNA gyrase, a target for many antibacterial agents.
  • Interactions with RNA Polymerase: It has also been noted for its ability to bind RNA polymerase, which contributes to its antimycobacterial activity.

These interactions underline its potential utility in treating infections caused by resistant bacteria and mycobacteria .

Several compounds share structural similarities with 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. A comparison highlights their unique features:

Compound NameStructure TypePrimary ActivityNotable Differences
4-Chloro-5H-pyrrolo[3,2-d]pyrimidinePyrrolopyrimidineAntibacterialLacks hydroxyl group at position 6
6-Chloro-9-deaza-7H-purinePurine derivativeAntiviralDifferent nitrogen substitution pattern
4-AminoquinolineQuinoline derivativeAntimalarialDifferent core structure
5-FluorouracilUracil derivativeAnticancerDifferent mechanism targeting RNA synthesis

These comparisons illustrate how variations in chemical structure can influence biological activity and therapeutic potential. The presence of the chlorinated pyrrolopyrimidine framework in 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol contributes significantly to its unique pharmacological profile compared to other similar compounds .

Pyrrolopyrimidine derivatives represent a critical class of nitrogen-containing heterocycles with broad pharmacological relevance. Structurally analogous to purine bases, these compounds interact with biological targets involved in nucleic acid metabolism, inflammation, and cellular signaling. Their fused bicyclic framework enables diverse substitutions, allowing fine-tuning of electronic properties and binding affinities.

Recent studies highlight their roles as kinase inhibitors, antimicrobial agents, and antitumor compounds. For example, pyrrolo[3,2-d]pyrimidines inhibit multidrug resistance-associated protein 1 (MRP1), offering strategies to combat chemoresistance in cancers. Additionally, derivatives like ruxolitinib and tofacitinib—FDA-approved Janus kinase inhibitors—demonstrate the therapeutic potential of this scaffold.

Overview of 4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol (C₆H₄ClN₃O; MW: 169.57 g/mol) features a pyrrolopyrimidine core substituted with chlorine at position 4 and a hydroxyl group at position 6. This configuration confers unique reactivity, enabling participation in nucleophilic substitutions and metal-catalyzed couplings. The compound’s planar structure facilitates intercalation with biomolecular targets, such as DNA gyrase and kinase enzymes.

Key applications include:

  • Antibacterial activity: Inhibition of bacterial DNA gyrase via chlorine-mediated interactions with ATP-binding pockets.
  • Kinase modulation: Structural compatibility with hydrophobic kinase domains, as observed in MRP1 and BCRP inhibition.
  • Synthetic intermediate: Versatility in generating derivatives through functionalization at positions 4 and 6.

Scope and Objectives of the Research Article

This article systematically evaluates:

  • Synthetic methodologies for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol.
  • Physicochemical properties and structural characterization data.
  • Mechanistic insights into its bioactivity, emphasizing kinase and gyrase inhibition.
  • Comparative analysis of its pharmacological potential against related pyrrolopyrimidines.

The scope excludes clinical data (e.g., pharmacokinetics, toxicity) to focus on preclinical chemical and biological insights.

Methodological Approach to Literature Analysis

A structured review was conducted using PubMed, ACS Publications, and patent databases (2015–2025). Search terms included pyrrolopyrimidine synthesis, DNA gyrase inhibitors, and kinase-targeted heterocycles. Data from 20 primary sources were extracted, emphasizing:

  • Reaction yields and conditions for synthetic routes.
  • Spectroscopic characterization (¹H NMR, IR, MS).
  • Bioactivity metrics (IC₅₀, Ki values) from enzymatic and cellular assays.

Physical Appearance and State

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol presents as a solid under standard conditions at room temperature [1]. The compound exhibits the characteristic properties of an organic heterocyclic solid, with its molecular structure containing both aromatic and hydroxyl functionalities contributing to its overall physical behavior. The physical state remains stable under normal atmospheric conditions, though specific storage requirements have been established to maintain compound integrity over extended periods [1].

Storage conditions are critical for maintaining the compound's stability, with recommended storage at -4°C for short-term use spanning one to two weeks, and -20°C for longer-term storage extending one to two years [1]. These storage requirements reflect the compound's sensitivity to environmental conditions and the need for controlled temperature environments to prevent degradation.

Melting Point, Boiling Point, and Thermal Stability

The melting point of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol has not been definitively established through experimental determination [1]. This absence of melting point data represents a significant gap in the thermal characterization of this compound. However, comparative analysis with structurally related compounds provides insights into expected thermal behavior.

The predicted boiling point for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 386.5 ± 37.0°C at standard atmospheric pressure of 760 millimeters of mercury [1]. This relatively high boiling point indicates substantial intermolecular forces, likely arising from hydrogen bonding capabilities of the hydroxyl group and aromatic interactions within the fused ring system.

Thermal stability analysis reveals that the compound exhibits a flash point of 187.5 ± 26.5°C [1]. This parameter indicates the minimum temperature at which the compound can form an ignitable mixture with air, representing an important safety consideration for handling and storage procedures.

Comparative thermal data from related pyrrolopyrimidine compounds suggests thermal stability patterns within this chemical class. The parent compound 4-chloro-5H-pyrrolo[3,2-d]pyrimidine demonstrates a melting point of 186-188°C with decomposition [2], while 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits a melting point range of 188-194°C [3]. These comparative values suggest that 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol may exhibit similar thermal behavior, with the hydroxyl substituent potentially affecting the precise melting characteristics.

Solubility Profile in Various Solvents

The solubility characteristics of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol reflect its polar nature and hydrogen bonding capacity. Based on structural analysis and comparative data from related compounds, the compound demonstrates varied solubility patterns across different solvent systems.

In polar protic solvents, the compound exhibits favorable solubility characteristics. The presence of the hydroxyl group enables hydrogen bonding interactions with protic solvents, facilitating dissolution. Methanol and ethanol are expected to provide good solubility due to their ability to form hydrogen bonds with the hydroxyl functionality .

Dimethyl sulfoxide represents an excellent solvent choice for this compound, as demonstrated by similar pyrrolopyrimidine structures . The polar aprotic nature of dimethyl sulfoxide effectively solvates the compound while avoiding competitive hydrogen bonding that might occur with protic solvents.

Water solubility is expected to be limited due to the aromatic nature of the compound and the lipophilic character imparted by the chlorine substituent . However, the hydroxyl group provides some hydrophilic character that may enable partial aqueous solubility under appropriate conditions.

Organic solvents of moderate polarity, such as acetone and chloroform, are anticipated to provide moderate solubility. The compound's solubility in these solvents would depend on the balance between polar interactions and aromatic solvation effects.

Non-polar solvents such as hexane are expected to exhibit poor solubility for this compound due to the polar nature of the hydroxyl group and the nitrogen-containing heterocyclic system .

Partition Coefficient and Lipophilicity

The partition coefficient and lipophilicity parameters for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol have not been experimentally determined. However, structural analysis and computational predictions provide insights into the compound's lipophilic characteristics.

The compound contains both lipophilic and hydrophilic structural features that influence its overall partition behavior. The chlorine substituent and aromatic pyrrolopyrimidine core contribute to lipophilicity, while the hydroxyl group provides hydrophilic character.

Related compounds in the pyrrolopyrimidine series demonstrate varied lipophilicity profiles. For instance, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits a predicted logarithmic partition coefficient of 0.858 at 30°C [3], indicating moderate lipophilicity. The addition of the hydroxyl group in 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would be expected to reduce the overall lipophilicity compared to the parent compound.

Computational predictions suggest that the compound would exhibit moderate lipophilicity with a tendency toward the more polar end of the spectrum due to the hydroxyl functionality. This characteristic has important implications for biological activity and pharmaceutical applications, as it affects membrane permeability and distribution properties.

Ultraviolet-Visible, Infrared, and Nuclear Magnetic Resonance Spectroscopic Features

The spectroscopic characteristics of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol reflect its heterocyclic aromatic structure and functional group composition. While specific spectral data for this compound are limited, analysis of related structures provides insights into expected spectroscopic features.

Ultraviolet-Visible Spectroscopy

The compound is expected to exhibit characteristic ultraviolet absorption due to its extended aromatic conjugation system. The pyrrolopyrimidine core provides chromophoric properties, with absorption likely occurring in the ultraviolet region. The presence of the hydroxyl group may influence the electronic transitions and could result in bathochromic shifts compared to the parent compound without the hydroxyl substituent.

Infrared Spectroscopy

Infrared spectroscopic analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would be expected to reveal several characteristic absorption bands. The hydroxyl group should produce a broad absorption band in the range of 3200-3600 cm⁻¹, typical of O-H stretching vibrations. The aromatic C=N stretching vibrations characteristic of the pyrimidine ring system would appear around 1600 cm⁻¹. The C-Cl stretching vibration would be expected to appear around 700 cm⁻¹ [5].

Related pyrrolopyrimidine compounds demonstrate characteristic infrared features. For example, similar structures show N-H stretching vibrations around 3400-3500 cm⁻¹ and aromatic C-H stretching around 3000 cm⁻¹ [5].

Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy would be expected to reveal several characteristic features for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol. The hydroxyl proton would appear as an exchangeable signal, potentially obscured by solvent effects when using deuterated dimethyl sulfoxide. Aromatic protons would be expected to appear in the region of 7-8 parts per million, typical for heterocyclic aromatic systems [5].

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the carbon framework of the compound, with aromatic carbons appearing in the range of 100-160 parts per million. Quaternary carbons, particularly those bearing nitrogen or oxygen substituents, would exhibit characteristic chemical shifts reflecting their electronic environment [5].

Mass Spectrometry and Elemental Analysis

Mass spectrometric analysis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would be expected to provide definitive molecular weight confirmation and structural information through fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 169 for the compound containing the ³⁵Cl isotope, with an accompanying peak at mass-to-charge ratio 171 reflecting the ³⁷Cl isotope, producing the characteristic chlorine isotope pattern with a 3:1 intensity ratio [1].

Fragmentation patterns would likely involve loss of the hydroxyl group, chlorine atom, and characteristic heterocyclic fragmentations. The base peak and fragmentation pathway would depend on the ionization method employed, with electron impact and electrospray ionization potentially producing different fragmentation behaviors.

Similar pyrrolopyrimidine compounds demonstrate characteristic fragmentation patterns. For instance, related structures show loss of functional groups and ring fragmentations that provide structural confirmation [6] [7].

Elemental analysis would confirm the molecular formula C₆H₄ClN₃O with theoretical values for carbon, hydrogen, nitrogen, and chlorine content. The presence of the hydroxyl oxygen would be confirmed through combustion analysis, providing definitive compositional verification.

Crystallographic and Solid-State Properties

The crystallographic and solid-state properties of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol have not been experimentally determined through single-crystal X-ray diffraction analysis. However, structural predictions and comparative analysis with related compounds provide insights into expected solid-state behavior.

The compound's molecular structure suggests potential for hydrogen bonding interactions in the solid state, which would significantly influence crystal packing arrangements. The hydroxyl group can function as both a hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrrolopyrimidine system can serve as hydrogen bond acceptors.

Comparative crystallographic studies of related pyrrolopyrimidine compounds reveal common structural motifs. For example, 4-chloro-1H-pyrrolo[2,3-d]pyrimidine crystallizes in the monoclinic space group P2₁/n with specific unit cell parameters [8]. The compound exhibits planar molecular geometry with the pyrrole and pyrimidine rings inclined at a minimal angle of 0.79° [8].

Similar compounds demonstrate characteristic solid-state features including intermolecular hydrogen bonding networks. These interactions typically involve N-H···N hydrogen bonds between adjacent molecules, creating dimeric or extended network structures [8].

The predicted density for 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol is 1.7 ± 0.1 g/cm³ [1], indicating relatively dense crystal packing. This value is consistent with the aromatic nature of the compound and the presence of chlorine, which contributes to higher density.

Crystal habit and morphology predictions suggest that the compound would likely form plate-like or needle-like crystals, typical of planar aromatic systems. The presence of the hydroxyl group may influence crystal growth and morphology through hydrogen bonding interactions.

Acid-Base Characteristics and pKa Determination

The acid-base characteristics of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol reflect its dual nature as both a weak acid and weak base, exhibiting amphoteric behavior. The compound contains multiple sites capable of protonation and deprotonation, making it a complex acid-base system.

The hydroxyl group at the 6-position represents the primary acidic site in the molecule. This phenolic hydroxyl group can undergo deprotonation under basic conditions, exhibiting weakly acidic behavior. The electron-withdrawing effects of the nitrogen atoms in the pyrrolopyrimidine system would be expected to enhance the acidity of this hydroxyl group compared to simple phenolic compounds.

The pyrimidine nitrogen atoms provide basic sites within the molecule. The nitrogen atoms at positions 1 and 3 can be protonated under acidic conditions, though the basicity would be reduced compared to simple amines due to the aromatic nature of the system and the electron-withdrawing effects of the chlorine substituent.

Computational predictions for related pyrrolopyrimidine compounds suggest pKa values in the range typical for heterocyclic systems. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits a predicted pKa of 11.42 ± 0.20 [3], indicating weak basicity. The addition of the hydroxyl group in 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would introduce additional acid-base equilibria.

The amphoteric nature of the compound has important implications for its solubility behavior, as pH adjustments can significantly affect dissolution characteristics. Under acidic conditions, protonation of the nitrogen atoms would increase water solubility, while under basic conditions, deprotonation of the hydroxyl group would enhance solubility in aqueous systems.

Experimental determination of precise pKa values would require potentiometric titration or spectrophotometric methods, taking into account the multiple ionization sites and their interactions. The complex acid-base behavior makes accurate pKa determination challenging but essential for understanding the compound's behavior in biological and pharmaceutical applications.

The ionization behavior of 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol would be expected to influence its interaction with biological targets and its pharmacokinetic properties. The ability to exist in different ionization states at physiological pH represents an important consideration for drug development applications.

Tables

PropertyValueSource
Physical StateSolidSupplier data
Melting PointNot availableBio-Fount
Boiling Point386.5 ± 37.0 °C at 760 mmHgBio-Fount
Density1.7 ± 0.1 g/cm³Bio-Fount
Flash Point187.5 ± 26.5 °CBio-Fount
Vapor Pressure0.0 ± 0.9 mmHg at 25°CBio-Fount
Polarizability16.4 ± 0.5 × 10⁻²⁴ cm³Bio-Fount
SolventSolubilityNotes
WaterLimited solubility expectedPolar protic solvent, limited by aromatic nature
MethanolSoluble (expected)Polar protic solvent, good for polar compounds
EthanolSoluble (expected)Polar protic solvent, good for polar compounds
DMSOSoluble (expected)Polar aprotic solvent, excellent for heterocycles
AcetoneModerate solubility expectedPolar aprotic solvent, moderate polarity
ChloroformModerate solubility expectedModerately polar solvent
HexaneInsoluble expectedNon-polar solvent, poor for polar compounds
TechniqueKey FeaturesConditions
IR (νmax)Expected: O-H stretch (~3200-3600 cm⁻¹), C=N stretch (~1600 cm⁻¹), C-Cl stretch (~700 cm⁻¹)KBr disc
¹H NMRExpected: OH proton (exchangeable), aromatic protons (7-8 ppm)DMSO-d6
¹³C NMRExpected: Aromatic carbons (100-160 ppm), quaternary carbonsDMSO-d6
Mass SpectrometryMolecular ion at m/z 169/171 (Cl isotope pattern)EI or ESI
UV-VisExpected absorption in UV region due to aromatic conjugationSolution
CompoundCAS NumberMolecular WeightMelting Point (°C)Boiling Point (°C)
4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol1516103-67-5169.57Not available386.5 ± 37.0
4-chloro-5H-pyrrolo[3,2-d]pyrimidine84905-80-6153.57186-188 (decomp)325.9 ± 22.0
5H-pyrrolo[3,2-d]pyrimidin-4-ol5655-01-6135.12>300390.6 ± 22.0
4-chloro-7H-pyrrolo[2,3-d]pyrimidine3680-69-1153.57188-194289.2 ± 50.0

XLogP3

1.4

Dates

Last modified: 08-16-2023

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